1,1,2,3,3-Pentafluoropropene
Overview
Description
1,1,2,3,3-Pentafluoropropene is an unsaturated fluorocarbon with the molecular formula C3HF5. It is a colorless gas with a molecular weight of 132.0321 .
Mechanism of Action
Target of Action
1,1,2,3,3-Pentafluoroprop-1-ene is an unsaturated fluorocarbon . It is primarily used as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners . Therefore, its primary targets are the components of air conditioning systems where it contributes to the cooling process.
Mode of Action
The compound interacts with its targets (air conditioning systems) by undergoing phase transitions. When the refrigerant evaporates, it absorbs heat from the surrounding environment, thereby cooling it. When it condenses, it releases the absorbed heat. The specific interactions of 1,1,2,3,3-Pentafluoroprop-1-ene with its targets are determined by its physical and chemical properties, including its boiling point and heat capacity .
Biochemical Pathways
Its role is primarily in the physical processes of heat transfer in air conditioning systems .
Pharmacokinetics
Its analogous properties in an industrial context would be its rate of evaporation and condensation, its distribution within an air conditioning system, and its stability under various conditions .
Result of Action
The primary result of the action of 1,1,2,3,3-Pentafluoroprop-1-ene is the cooling of an environment when used as a refrigerant in an air conditioning system. This is achieved through the absorption of heat during evaporation, followed by the release of heat during condensation .
Action Environment
The efficacy and stability of 1,1,2,3,3-Pentafluoroprop-1-ene as a refrigerant can be influenced by various environmental factors. These include the temperature and pressure of the environment, the specific design of the air conditioning system, and the presence of any contaminants. For example, its boiling point is -14.7±8.0 °C for the Z-isomer and -18.5 °C for the E-isomer , so its efficacy as a refrigerant would decrease in environments with temperatures below these points.
Preparation Methods
1,1,2,3,3-Pentafluoropropene can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane in the presence of hydrogen . Another method involves the reaction of 1,1,1,2,3,3-hexafluoropropane with trivalent chromium oxide or partly fluorinated trivalent chromium oxide in the gas state . These methods are cost-effective and yield high reactivity and selectivity.
Chemical Reactions Analysis
1,1,2,3,3-Pentafluoropropene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products such as tetrafluoropropionaldehyde and trifluoropyruvaldehyde.
Reduction: The compound can be reduced using hydrogen in the presence of a hydrogenation catalyst.
Substitution: It can undergo substitution reactions with strong bases, releasing toxic gases.
Scientific Research Applications
1,1,2,3,3-Pentafluoropropene has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers. Its unique properties make it a valuable building block for generating molecules of higher value.
Biology and Medicine: The compound is under investigation for its potential use in clinical applications, such as a vapocoolant spray for numbing small boils before incision and drainage.
Comparison with Similar Compounds
1,1,2,3,3-Pentafluoropropene can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane: This compound is used primarily for closed-cell spray foam insulation and has a high global warming potential.
1,2,3,3,3-Pentafluoropropene: Another isomer of pentafluoropropene, used as a precursor to HFOs.
2,3,3,3-Tetrafluoropropene: Used in the synthesis of fluorinated polymers and has been studied for its reactivity with rhodium(I) complexes.
Biological Activity
1,1,2,3,3-Pentafluoropropene (PFP) is a fluorinated compound with the chemical formula C3F5H. It is notable for its use in various industrial applications, particularly as a refrigerant and in the production of fluorinated polymers. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.
- Molecular Formula : C3F5H
- Molecular Weight : 138.03 g/mol
- CAS Number : 433-66-9
PFP is characterized by its high volatility and low solubility in water, which influences its biological interactions and environmental behavior.
Toxicological Studies
Research indicates that PFP exhibits low acute toxicity in various animal models. A study conducted on male and female mice assessed the metabolic pathways of PFP, revealing that it is primarily metabolized in the liver with metabolites excreted via bile rather than being translocated to the kidneys . This suggests a relatively low risk of renal toxicity.
Physiologically Based Pharmacokinetic (PBPK) Modeling
The uptake and disposition of PFP can be modeled using PBPK approaches. Key findings include:
- Blood-Air Partition Coefficient : The lambda values for PFP indicate its low solubility in blood and other biological fluids. For example, lambda values measured were approximately 0.62 for blood-air interactions .
- Tissue Distribution : Due to its high volatility and low solubility, PFP is expected to have limited accumulation in tissues, reducing potential long-term toxic effects.
Case Studies
- Metabolism in Mice :
- Environmental Impact :
Comparative Biological Activity
In comparison to other fluorinated compounds such as HFC-134a and HFC-245fa, PFP shows distinct metabolic pathways and biological interactions. Table 1 summarizes key biological activity metrics across several fluorinated compounds:
Properties
IUPAC Name |
1,1,2,3,3-pentafluoroprop-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMMKOCNFSTXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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